2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
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Overview
Description
2-(((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a unique organic compound characterized by a complex molecular structure It belongs to the class of quinazolinones, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring through the cyclization of amidoximes with acyl chlorides. The intermediate is then coupled with a thiol-containing quinazolinone precursor. The final product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized catalytic processes and large-scale reaction vessels. The key steps include the use of efficient catalysts and high-throughput purification methods, such as continuous flow crystallization and automated chromatography, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
The compound can participate in various types of chemical reactions, including:
Oxidation: Converts thioether to sulfoxide or sulfone under specific oxidative conditions.
Reduction: Reduces oxadiazole ring to corresponding amines under strong reducing agents.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, strong bases (e.g., sodium hydride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
This compound finds applications in several research fields due to its structural complexity and reactivity:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The biological activity of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is often attributed to its ability to interact with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and affecting cellular pathways. The thioether linkage and quinazolinone core are crucial for its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
2-(((3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
2-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
Uniqueness
The primary distinguishing feature of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is its benzyloxyphenyl group, which imparts unique electronic and steric properties. This structural aspect may influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-2-16-31-26(32)22-10-6-7-11-23(22)28-27(31)35-18-24-29-25(30-34-24)20-12-14-21(15-13-20)33-17-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNYEJAECYBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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